An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, a specific triacylglycerol with applications in various scientific domains.
Core Concepts and Physicochemical Properties
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is an asymmetric triacylglycerol, meaning it has a stereocenter at the second carbon of the glycerol (B35011) backbone. It is comprised of a glycerol molecule esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position.[1] This specific arrangement of fatty acids confers distinct physical and chemical properties that are of interest in lipid science and technology.
Quantitative Data
A summary of the key physicochemical properties of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C49H94O6 | [1] |
| Molecular Weight | 779.3 g/mol | [1][2] |
| CAS Number | 60138-14-9 | [1][3] |
| Physical State | Solid | [1] |
| Solubility | Chloroform (B151607): 1 mg/ml | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Synonyms | 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0) | [1] |
Synthesis and Purification
The synthesis of asymmetrically substituted triacylglycerols like 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol requires a controlled, multi-step process to ensure the correct placement of the different fatty acid chains. Both chemical and enzymatic methods can be employed.
Experimental Protocol: Enzymatic Synthesis
Enzymatic synthesis offers high regioselectivity, allowing for the specific placement of fatty acids on the glycerol backbone under mild reaction conditions.[4][5][6][7] A general two-step enzymatic protocol is outlined below.
Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (B53016)
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Reaction Setup: A mixture of glycerol and an excess of palmitic acid is prepared.
-
Enzyme Addition: A non-regiospecific lipase (B570770) is added to the mixture to catalyze the esterification of glycerol with palmitic acid.
-
Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent at a controlled temperature to favor the formation of di- and triacylglycerols.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative amounts of mono-, di-, and triacylglycerols.
-
Purification: The desired 1,2-dipalmitoyl-rac-glycerol is separated from the reaction mixture using column chromatography.
Step 2: Esterification with Myristic Acid
-
Reaction Setup: The purified 1,2-dipalmitoyl-rac-glycerol is dissolved in a suitable organic solvent along with myristic acid.
-
Enzyme Addition: A sn-1,3 specific lipase is introduced to the reaction mixture. This enzyme will specifically catalyze the esterification at the free sn-3 position of the glycerol backbone.
-
Reaction Conditions: The reaction is maintained at a specific temperature and pH to ensure optimal enzyme activity and prevent acyl migration.
-
Monitoring: The formation of the target triacylglycerol is monitored using TLC or HPLC.
-
Final Purification: The final product, 1,2-dipalmitoyl-3-myristoyl-rac-glycerol, is purified from the reaction mixture by flash chromatography or crystallization.[8]
Purification Workflow
Caption: General workflow for the purification of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol.
Analytical Characterization
The structure and purity of synthesized 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol are confirmed using various analytical techniques.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent, such as chloroform or methanol.
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate ions of the triacylglycerol molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For 1,2-dipalmitoyl-3-myristoyl-rac-glycerol, the expected [M+Na]⁺ ion is at m/z 779.3.[8]
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide information about the fatty acid composition and their positions on the glycerol backbone.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified triacylglycerol is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed structural information.
-
Carbonyl Carbons: The signals for the carbonyl carbons of the ester groups appear in the range of δ 172–174 ppm. The specific chemical shifts can help distinguish between the fatty acids at the sn-1, sn-2, and sn-3 positions.[8][9]
-
Glycerol Backbone Carbons: The signals for the carbons of the glycerol backbone are typically found between δ 62–72 ppm.[8][10]
-
Acyl Chain Carbons: The numerous signals for the carbons of the fatty acid chains are observed in the upfield region of the spectrum.[11]
-
-
¹H NMR Spectroscopy: While more complex due to overlapping signals, the ¹H NMR spectrum can provide complementary information about the protons on the glycerol backbone and the fatty acid chains.
Applications in Drug Development
Triacylglycerols are key components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[12][13] These systems are used to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[14]
The defined structure of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol makes it a valuable excipient in the formulation of these advanced drug delivery systems. As a solid lipid at physiological temperatures, it can form the core matrix of SLNs, entrapping the active pharmaceutical ingredient.[15] The specific fatty acid composition can influence the drug loading capacity, release profile, and overall stability of the nanoparticles.
Role in Signaling Pathways
Triacylglycerol metabolism is intricately linked to cellular signaling pathways.[16][17][18] While specific signaling roles for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol have not been extensively studied, the intermediates and products of its metabolism, such as diacylglycerols (DAGs) and free fatty acids, are known to be important signaling molecules.[19][20]
Triacylglycerol Metabolic Pathway
The synthesis and breakdown of triacylglycerols are central to cellular energy homeostasis.
Caption: Simplified overview of the triacylglycerol synthesis and breakdown pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dipalmitoyl-3-myristoylglycerol | C49H94O6 | CID 91867460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol | CAS#:60138-14-9 | Chemsrc [chemsrc.com]
- 4. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for the synthesis of symmetrical triacylglycerols by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol|CAS 115223-98-8 [benchchem.com]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 13. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Solid lipid: Significance and symbolism [wisdomlib.org]
- 16. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 19. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
